The molecule contains several functional groups that are commonly found in pharmaceuticals, including a piperidine ring, a pyrimidine ring, and a sulfonyl group. These moieties are known to interact with various biological targets . Analysis of similar structures might provide clues on potential targets for this molecule.
Computational modeling and docking simulations could be used to predict how this molecule might interact with specific proteins or enzymes. This information could guide further research into the biological activity of the compound .
MS4078 is a novel compound classified as a proteolysis-targeting chimera, or PROTAC, specifically designed to target and degrade the anaplastic lymphoma kinase protein. This compound is characterized by its ability to induce selective degradation of oncogenic active ALK fusion proteins, which are implicated in various cancers, particularly non-small cell lung cancer and anaplastic large cell lymphoma. The structure of MS4078 includes a unique arrangement of functional groups that facilitate its interaction with the cereblon E3 ubiquitin ligase, enabling the targeted degradation of the ALK protein through the ubiquitin-proteasome system .
In vitro studies have demonstrated that MS4078 exhibits potent biological activity against cancer cells expressing ALK fusion proteins. Specifically:
The synthesis of MS4078 involves a multi-step process that incorporates advanced organic synthesis techniques:
MS4078 has several promising applications in both research and therapeutic contexts:
Interaction studies have focused on understanding how MS4078 binds to its target and the subsequent cellular effects:
Several compounds are structurally and functionally similar to MS4078, primarily within the PROTAC category targeting different proteins or pathways. The following compounds are noteworthy:
| Compound Name | Target Protein | Mechanism | Unique Features |
|---|---|---|---|
| MS4077 | Anaplastic Lymphoma Kinase | PROTAC | Close structural analog; lacks certain functional groups present in MS4078 |
| MS4740 | Anaplastic Lymphoma Kinase | PROTAC | Negative control; does not induce degradation |
| Pomalidomide | Various Zinc Finger Proteins | PROTAC | Known for broader off-target effects; used for multiple targets |
MS4078's uniqueness lies in its specific design aimed at selectively degrading ALK fusion proteins while minimizing off-target effects compared to other PROTACs. Its optimized binding affinity for cereblon enhances its efficacy as an anticancer agent, making it a promising candidate for further development in targeted cancer therapies .
MS4078 represents a sophisticated heterobifunctional molecule designed as a Proteolysis Targeting Chimera (PROTAC) specifically engineered to degrade anaplastic lymphoma kinase (ALK) fusion proteins [1] [11]. The compound exhibits a molecular formula of C45H52ClN9O8S with a molecular weight of 914.47 Da, positioning it as a mid-sized PROTAC molecule optimized for cellular permeability and target engagement [3] [8].
The molecular architecture of MS4078 comprises three distinct functional domains connected in a linear arrangement [11]. The anaplastic lymphoma kinase-binding moiety is derived from ceritinib, a clinically approved ALK inhibitor known for its high potency and selectivity [11] [23]. This domain retains the essential structural elements of ceritinib, including the pyrimidine core, chlorinated aromatic ring, and isopropylsulfonyl phenyl group, which collectively provide the binding affinity necessary for ALK recognition [11] [30].
The selection of ceritinib as the ALK-binding warhead was strategically motivated by its superior binding characteristics compared to other ALK inhibitors [11]. Analysis of the X-ray crystal structure of ALK in complex with ceritinib (Protein Data Bank identifier: 4MKC) revealed that the piperidinyl group is solvent-exposed, making it an ideal attachment point for linker conjugation without significantly compromising ALK binding affinity [11] [23]. The piperidinyl nitrogen atom serves as the connection point, where an acetamide bridge facilitates the attachment of the linker region [11].
The linker component of MS4078 consists of a short acetamide-ethyl chain containing five atoms in total [11]. This compact linker design was selected following systematic optimization studies that evaluated various linker lengths and compositions [11]. The acetamide functionality serves as both a connecting element and a hydrogen bond donor, potentially contributing to the overall binding stability of the ternary complex [11].
The cereblon ligand domain incorporates pomalidomide, a well-established recruiter of the cereblon-DDB1-CUL4-ROC1 E3 ubiquitin ligase complex [11] [19]. Pomalidomide engages cereblon through its glutarimide ring, which forms critical hydrogen bonds with the His380 residue of cereblon [11]. The phthalimide ring of pomalidomide serves as the attachment point for the linker at the C4 position, maintaining the essential binding interactions with cereblon while enabling PROTAC functionality [11] [10].
| Structural Component | Chemical Features | Molecular Weight Contribution | Binding Target |
|---|---|---|---|
| ALK-Binding Moiety | Modified ceritinib with piperidinyl attachment | 558.14 Da | Anaplastic Lymphoma Kinase |
| Linker Region | Acetamide-ethyl chain (5 atoms) | 72.09 Da | Spatial positioning |
| Cereblon Ligand | Pomalidomide with C4 attachment | 284.24 Da | Cereblon E3 ligase |
The structural optimization of MS4078 focused on achieving optimal proximity-induced degradation while maintaining high selectivity for ALK fusion proteins [11]. The design process incorporated several key considerations including linker length optimization, attachment point selection, and ternary complex formation dynamics [11].
Linker length optimization emerged as a critical parameter in the development of MS4078 [11] [31]. The five-atom acetamide-ethyl linker was selected through systematic structure-activity relationship studies that evaluated the impact of linker length on degradation efficiency [11]. This short linker design enables the formation of productive ternary complexes between ALK, MS4078, and the cereblon E3 ligase complex, facilitating efficient ubiquitination of the target protein [11].
The attachment strategy for MS4078 leveraged the solvent-accessible piperidinyl nitrogen of ceritinib, minimizing steric interference with ALK binding [11]. Published structure-activity relationship studies demonstrated that acetamide substitutions at this position are well-tolerated, supporting the rational design approach employed for MS4078 [11]. The resulting compound maintains a dissociation constant (Kd) of 19 nanomolar for ALK binding, representing only a 15-fold reduction compared to the parent ceritinib compound [11].
Proteasomal efficiency optimization involved careful consideration of the cereblon engagement mechanism [11]. The pomalidomide moiety in MS4078 retains all critical binding elements necessary for cereblon recruitment, including the unmodified glutarimide ring that forms essential hydrogen bonds with cereblon His380 [11]. The C4 attachment point on the phthalimide ring was selected to preserve cereblon binding while enabling linker conjugation [11].
The compound demonstrates exceptional degradation potency with DC50 values of 11 nanomolar in SU-DHL-1 cells expressing nucleophosmin-ALK fusion proteins and 59 nanomolar in NCI-H2228 cells expressing echinoderm microtubule-associated protein-like 4-ALK fusion proteins [11] [12]. These degradation efficiencies represent significant improvements over traditional kinase inhibition approaches, achieving greater than 90% protein reduction at 100 nanomolar concentrations [11].
MS4078 exhibits remarkable catalytic efficiency in protein degradation, operating through a substoichiometric mechanism characteristic of effective PROTAC molecules [11]. The compound induces concentration- and time-dependent degradation of ALK fusion proteins, with maximum degradation observed after 16-hour treatment periods [11]. The degradation process demonstrates dependence on both cereblon engagement and proteasome function, as confirmed through rescue experiments using pomalidomide competition, MLN4924 neddylation inhibition, and MG-132 proteasome inhibition [11].
The comparative analysis of MS4078 with structurally related PROTAC molecules provides crucial insights into the structure-activity relationships governing ALK degradation efficiency [11] [15]. This analysis encompasses MS4077, an active degrader with extended linker architecture, and MS4748, a negative control compound designed to evaluate specificity mechanisms [11].
MS4077 represents an alternative linker design approach, incorporating an extended polyethylene glycol-based linker containing 18 atoms compared to the 5-atom linker in MS4078 [11]. Despite the substantial difference in linker length, both compounds achieve potent ALK degradation, with MS4077 demonstrating slightly superior activity in SU-DHL-1 cells (DC50 = 3 nanomolar) compared to MS4078 (DC50 = 11 nanomolar) [11]. This observation suggests that both short and long linkers can facilitate productive ternary complex formation, possibly through different conformational arrangements or targeting distinct lysine residues on ALK fusion proteins [11].
The molecular weight difference between MS4078 (914.47 Da) and MS4077 (1134.47 Da) reflects the extended polyethylene glycol linker in MS4077, which contributes additional hydrophilic character and conformational flexibility [11]. However, this increased molecular weight does not translate to proportional improvements in cellular potency, indicating that the compact design of MS4078 achieves comparable biological activity with improved drug-like properties [11].
MS4748 serves as a critical negative control compound, incorporating an N-methylated pomalidomide moiety that ablates cereblon binding [11]. The N-methylation blocks the essential hydrogen bond between the glutarimide nitrogen and cereblon His380, rendering the compound incapable of recruiting the E3 ligase [11] [19]. MS4748 maintains structural similarity to MS4077 but demonstrates no measurable ALK degradation activity, confirming the cereblon-dependent mechanism of action for the active degraders [11].
| Compound | Molecular Formula | Molecular Weight (Da) | ALK Binding Kd (nM) | DC50 SU-DHL-1 (nM) | Linker Atoms | Function |
|---|---|---|---|---|---|---|
| MS4078 | C45H52ClN9O8S | 914.47 | 19 ± 3 | 11 ± 2 | 5 | Active degrader |
| MS4077 | C55H73ClN9O13S | 1134.47 | 37 ± 4 | 3 ± 1 | 18 | Active degrader |
| MS4748 | C56H75ClN9O13S | 1148.49 | 54 ± 5 | No degradation | 18 | Negative control |
The binding affinity analysis reveals that all compounds maintain nanomolar affinity for ALK, with MS4078 demonstrating the highest binding affinity among the PROTAC molecules [11]. The modest reduction in binding affinity compared to ceritinib (Kd = 1.3 nanomolar) is consistent with the attachment of bulky linker-ligand conjugates, yet remains sufficient for effective target engagement [11].
Cellular proliferation studies demonstrate that MS4078 exhibits potent antiproliferative activity with an IC50 of 33 nanomolar in SU-DHL-1 cells, closely matching the performance of MS4077 (IC50 = 46 nanomolar) [11]. In contrast, the negative control compounds MS4748 and MS4740 show minimal antiproliferative effects, confirming that the cellular activity derives from protein degradation rather than direct kinase inhibition [11].
The pharmacokinetic evaluation of MS4078 in mouse models reveals favorable systemic exposure properties, with maximum plasma concentrations of 3000 nanomolar achieved within 2 hours of intraperitoneal administration [11] [29]. The compound maintains therapeutically relevant plasma levels (340 nanomolar) for at least 12 hours, representing concentrations 10-fold higher than the cellular IC50 values [11]. This pharmacokinetic profile positions MS4078 as a suitable candidate for in vivo efficacy studies and potential therapeutic development [11].
The synthesis of MS4078 represents a well-designed convergent approach that efficiently combines the anaplastic lymphoma kinase binding moiety derived from ceritinib with a cereblon-recruiting ligand based on pomalidomide [1] [2]. The synthetic strategy was carefully planned to minimize the number of steps while maintaining high purity and yield of the final product.
The synthetic route begins with the functionalization of ceritinib, a clinically approved anaplastic lymphoma kinase inhibitor. Analysis of the X-ray crystal structure of anaplastic lymphoma kinase in complex with ceritinib revealed that the piperidinyl group is solvent-exposed, making it an ideal attachment point for linker introduction without significantly affecting target binding affinity [2]. The piperidinyl nitrogen undergoes alkylation with tert-butyl 2-bromoacetate in the presence of potassium carbonate in dimethylformamide at room temperature overnight. This reaction introduces a protected carboxylic acid functionality that serves as the connection point for subsequent amide bond formation [2].
Following the alkylation step, the tert-butyl protecting group is removed using trifluoroacetic acid in dichloromethane for five hours at room temperature. This deprotection yields intermediate 10, which contains the complete anaplastic lymphoma kinase binding moiety with a free carboxylic acid ready for coupling reactions [2]. The intermediate 10 has the chemical name 2-(4-(4-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-5-isopropoxy-2-methylphenyl)piperidin-1-yl)acetic acid and represents the key building block carrying the target protein recognition element.
The second major intermediate involves the preparation of the cereblon-recruiting moiety. The synthesis starts with 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione (compound 11a), which serves as the pomalidomide derivative precursor [2]. This fluoro-substituted thalidomide analog undergoes nucleophilic aromatic substitution with tert-butyl (2-aminoethyl)carbamate (compound 13) in N-methyl-2-pyrrolidone using diisopropylethylamine as base under microwave irradiation at 90 degrees Celsius for 50 minutes [2]. The microwave-assisted conditions significantly accelerate the reaction and improve the overall efficiency of the transformation.
The resulting Boc-protected intermediate is subsequently subjected to deprotection conditions using trifluoroacetic acid in dichloromethane at room temperature for one hour. This treatment removes the tert-butoxycarbonyl protecting group to yield intermediate 15a, formally named 4-((2-aminoethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione [2]. This intermediate contains the cereblon-binding pomalidomide core connected to a short aminoethyl linker that provides the necessary spacer length for effective ternary complex formation.
The final coupling step brings together intermediates 10 and 15a through an amide bond formation reaction. The coupling is performed in dimethyl sulfoxide using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide as the coupling reagent, 1-hydroxy-7-azabenzotriazole as the coupling additive, and N-methylmorpholine as the base [2]. The reaction proceeds at room temperature overnight, and the crude product is purified by preparative high-performance liquid chromatography to afford MS4078 as a yellow solid in 80% yield [2].
The overall synthetic sequence demonstrates excellent efficiency with the final product obtained in good yield through a relatively short five-step route. The convergent nature of the synthesis allows for easy modification of either the target protein ligand or the E3 ligase recruiting moiety without requiring complete resynthesis of the entire molecule. This modular approach has proven valuable for structure-activity relationship studies and optimization of proteolysis targeting chimera compounds [2].
Analytical characterization of MS4078 confirms its structural integrity through multiple spectroscopic techniques. Proton nuclear magnetic resonance spectroscopy at 600 megahertz in deuterated methanol reveals the expected aromatic signals, aliphatic protons from the linker region, and characteristic patterns from both the ceritinib and pomalidomide portions of the molecule [2]. High-resolution mass spectrometry provides accurate mass determination with the calculated mass for C45H53ClN9O8S [M + H+] of 914.3421, which matches the observed value of 914.3424, confirming the molecular composition [2].
The design and optimization of the linker component in MS4078 represents a critical aspect of its development as an effective proteolysis targeting chimera. The linker serves multiple essential functions beyond simply connecting the target protein ligand to the E3 ligase recruiting moiety, including facilitating proper spatial orientation for ternary complex formation, maintaining appropriate molecular flexibility, and contributing to the overall physicochemical properties of the degrader [3] [4].
MS4078 incorporates a short carbon-based linker consisting of an aminoethyl bridge between the pomalidomide moiety and an acetamide connection to the ceritinib scaffold [2]. This linker design contrasts with its structural analog MS4077, which employs a significantly longer polyethylene glycol-based linker containing a pentaoxaheptadecyl chain [2]. The comparative analysis of these two compounds provides valuable insights into the relationship between linker length and degradation performance.
The short linker in MS4078 consists of only a two-carbon aminoethyl spacer, representing one of the most compact linker designs reported for anaplastic lymphoma kinase-targeting proteolysis targeting chimeras [2]. Despite this minimal length, MS4078 demonstrates potent degradation activity with DC50 values of 11 nanomolar in SU-DHL-1 cells and 59 nanomolar in NCI-H2228 cells [2]. These results challenge the conventional wisdom that longer linkers are necessarily superior for protein degradation applications [5] [6].
Polyethylene glycol linkers have emerged as privileged scaffolds in proteolysis targeting chimera design due to their beneficial properties including enhanced water solubility, improved cell permeability, and conformational flexibility [7] [4]. The use of polyethylene glycol spacers can significantly influence the formation of stable ternary complexes by providing crucial van der Waals interactions and hydrogen bonding opportunities with both the target protein and E3 ligase [6]. However, the success of MS4078 with its non-polyethylene glycol linker demonstrates that alternative linker chemistries can achieve comparable or superior performance under appropriate circumstances.
The length optimization studies conducted across various proteolysis targeting chimera systems have established general principles for linker design. Research by Cyrus and colleagues demonstrated that for estrogen receptor alpha-targeting proteolysis targeting chimeras, the optimal linker length was 16 atoms, with both shorter and longer variants showing reduced efficacy [5] [8]. Similarly, studies on TANK-binding kinase 1 degraders revealed that linkers shorter than 12 atoms showed minimal activity, while longer linkers exhibited robust degradation potential [6]. However, the optimal linker length appears to be highly target- and E3 ligase-dependent, requiring empirical optimization for each specific protein pair.
The differential performance of MS4078 compared to MS4077 illustrates the complex relationship between linker properties and degradation efficacy. While MS4077 with its longer polyethylene glycol linker shows superior potency in SU-DHL-1 cells with a DC50 of 3 nanomolar compared to MS4078's 11 nanomolar, the shorter-linked MS4078 demonstrates better binding affinity to anaplastic lymphoma kinase with a Kd of 19 nanomolar versus 37 nanomolar for MS4077 [2]. This suggests that the longer linker in MS4077 may facilitate more efficient ternary complex formation despite weaker binary binding to the target protein.
The mechanistic basis for effective degradation with both short and long linkers likely involves different modes of ternary complex assembly. The long linker in MS4077 may adopt various conformational states that allow for optimal positioning of the anaplastic lymphoma kinase and cereblon proteins, potentially accessing multiple productive binding geometries [2]. In contrast, the short linker in MS4078 may enforce a more constrained geometry that, while limiting conformational options, positions the proteins in a particularly favorable orientation for ubiquitination.
Recent advances in understanding linker-mediated cooperativity have revealed that linkers can contribute directly to ternary complex stability through specific intermolecular interactions [4] [9]. For example, in bromodomain-containing protein 4 degraders, polyethylene glycol linkers provide crucial contacts with the target protein surface, enhancing overall complex stability beyond simple geometric considerations [10]. The success of MS4078's minimal linker suggests that such cooperative interactions may not be universally required for effective degradation, particularly when the individual protein-ligand interactions are sufficiently strong.
The choice of linker composition also significantly impacts the physicochemical properties of the final proteolysis targeting chimera molecule. The shorter carbon-based linker in MS4078 results in a more compact molecule with a molecular weight of 914.47 daltons compared to the estimated higher molecular weight of MS4077 [2]. This size reduction may confer advantages in terms of cell permeability, oral bioavailability, and drug-like properties, making MS4078 potentially more suitable for therapeutic development.
The cereblon ligand component of MS4078 plays a crucial role in determining the stability and formation of productive ternary complexes essential for efficient target protein degradation. Cereblon, a component of the CRL4^CRBN^ E3 ubiquitin ligase complex, has emerged as one of the most successful E3 ligases for proteolysis targeting chimera applications due to its well-characterized binding pocket and the availability of high-affinity ligands derived from immunomodulatory drugs [11] [12].
The pomalidomide-based cereblon recruiting moiety in MS4078 maintains the core glutarimide ring system essential for cereblon recognition while incorporating a strategic attachment point for linker connection [2]. The glutarimide nitrogen forms a critical hydrogen bond with the backbone carbonyl of His380 in cereblon, and this interaction is preserved in the MS4078 design [12]. The integrity of this hydrogen bonding network is fundamental to achieving high-affinity cereblon binding and subsequent ternary complex formation.
Structural studies of cereblon-immunomodulatory drug complexes have revealed that these ligands bind through the glutarimide ring into an aromatic cage formed by three tryptophan residues, while the remainder of the molecule projects outward from the binding pocket [11] [12]. This binding mode provides a clear rationale for the attachment strategy employed in MS4078, where the linker is connected through the isoindolinone portion of the pomalidomide structure rather than the critical glutarimide region [2].
The formation of stable ternary complexes represents the fundamental mechanism by which proteolysis targeting chimeras achieve their protein degradation effects. For MS4078, rescue experiments using excess pomalidomide demonstrated that cereblon engagement is essential for anaplastic lymphoma kinase degradation, as competition for the cereblon binding site significantly restored target protein levels [2]. This confirms that the pomalidomide moiety in MS4078 retains sufficient affinity for cereblon to enable productive E3 ligase recruitment.
The stability of ternary complexes formed by MS4078 has been demonstrated through washout experiments showing sustained protein degradation and signaling pathway inhibition for at least 24 hours after compound removal [2]. This prolonged effect suggests that MS4078 can form relatively stable ternary complexes that persist long enough to enable multiple rounds of target protein ubiquitination and degradation. The washout kinetics also reveal that compound 6 (MS4078) exhibits slightly more prolonged effects compared to compound 5 (MS4077), potentially indicating enhanced ternary complex stability with the shorter linker design [2].
Mechanistic studies using proteasome and cullin-RING ligase inhibitors confirm that MS4078-mediated anaplastic lymphoma kinase degradation proceeds through the expected cereblon and proteasome-dependent pathway [2]. Treatment with MLN4924, an inhibitor of NEDD8-activating enzyme that blocks cullin neddylation, completely abrogates the degradation effect, demonstrating the requirement for active CRL4^CRBN^ complex formation [2]. Similarly, proteasome inhibition with MG-132 prevents target protein degradation, confirming that the ubiquitinated anaplastic lymphoma kinase is processed through the proteasomal degradation pathway [2].
The cooperativity between cereblon binding and target protein engagement represents a key factor in ternary complex stability and degradation efficacy. Recent studies have highlighted that effective proteolysis targeting chimeras often exhibit positive cooperativity, where the simultaneous binding of both the target protein and E3 ligase enhances the overall stability of the ternary complex beyond what would be predicted from the individual binary interactions [13] [14]. While specific cooperativity measurements for MS4078 have not been reported, the efficient degradation observed at low nanomolar concentrations suggests favorable cooperative binding.
The selectivity profile of cereblon-based proteolysis targeting chimeras can be influenced by the specific chemical modifications made to the cereblon ligand [11] [15]. Cereblon naturally recognizes proteins containing zinc finger degron sequences, and immunomodulatory drugs can recruit additional neo-substrates for degradation [11]. The design of MS4078 aims to minimize off-target effects by maintaining the established pomalidomide binding mode while avoiding modifications that might alter the substrate specificity of the cereblon complex.
The development of negative control compounds MS4748 and MS4740, which incorporate N-methylated pomalidomide moieties, provides valuable tools for validating the cereblon-dependence of MS4078-mediated degradation [2]. The methylation of the glutarimide nitrogen disrupts the critical hydrogen bond with cereblon, rendering these compounds incapable of E3 ligase recruitment while maintaining the target protein binding properties [2]. The lack of degradation activity observed with these control compounds confirms the essential role of cereblon engagement in the mechanism of action.
Time-course studies reveal that significant anaplastic lymphoma kinase degradation by MS4078 is not achieved until 4 hours post-treatment in SU-DHL-1 cells, with maximum degradation observed after 16 hours [2]. This temporal profile is consistent with the multi-step process required for ternary complex formation, target protein ubiquitination, and proteasomal degradation. The relatively slow onset compared to direct kinase inhibition reflects the catalytic nature of the proteolysis targeting chimera mechanism, where multiple rounds of degradation can occur with sub-stoichiometric compound concentrations.